molecular formula C12H7F6N B070324 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole CAS No. 175136-60-4

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole

Cat. No.: B070324
CAS No.: 175136-60-4
M. Wt: 279.18 g/mol
InChI Key: BKSCRBOUGNMEKQ-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is a chemical compound with the molecular formula C12H7F6N. It is characterized by the presence of a pyrrole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as iron(III) chloride to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be functionalized with different substituents[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst[][3].

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring[3][3].

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is unique due to the presence of both the pyrrole ring and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and physical properties, such as high electron density and stability, making it valuable for various applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)19-3-1-2-4-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCRBOUGNMEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371186
Record name 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-60-4
Record name 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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